
4-(Hexyloxy)-N-(4-(hexyloxy)phenyl)-N-(4-iodophenyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Hexyloxy)-N-(4-(hexyloxy)phenyl)-N-(4-iodophenyl)aniline is an organic compound that belongs to the class of anilines. It is characterized by the presence of hexyloxy groups and an iodine atom attached to the phenyl rings. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hexyloxy)-N-(4-(hexyloxy)phenyl)-N-(4-iodophenyl)aniline typically involves multiple steps. One common method includes the following steps:
Formation of Hexyloxybenzene: Hexyloxybenzene is synthesized by reacting phenol with hexyl bromide in the presence of a base such as potassium carbonate.
Nitration: The hexyloxybenzene undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to form nitrohexyloxybenzene.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as tin and hydrochloric acid, resulting in hexyloxyaniline.
Iodination: The final step involves the iodination of hexyloxyaniline using iodine and an oxidizing agent like sodium nitrite to obtain this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-(Hexyloxy)-N-(4-(hexyloxy)phenyl)-N-(4-iodophenyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The iodine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted anilines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(Hexyloxy)-N-(4-(hexyloxy)phenyl)-N-(4-iodophenyl)aniline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.
Mecanismo De Acción
The mechanism of action of 4-(Hexyloxy)-N-(4-(hexyloxy)phenyl)-N-(4-iodophenyl)aniline involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to modulation of biological processes. The presence of the iodine atom may enhance its binding affinity to certain targets, contributing to its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
4-Iodoaniline: Similar structure but lacks the hexyloxy groups.
4-(Hexyloxy)aniline: Similar structure but lacks the iodine atom.
4-(Hexyloxy)-N-phenylaniline: Similar structure but lacks the iodine atom on the phenyl ring.
Uniqueness
4-(Hexyloxy)-N-(4-(hexyloxy)phenyl)-N-(4-iodophenyl)aniline is unique due to the presence of both hexyloxy groups and an iodine atom, which can influence its chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C30H38INO2 |
|---|---|
Peso molecular |
571.5 g/mol |
Nombre IUPAC |
4-hexoxy-N-(4-hexoxyphenyl)-N-(4-iodophenyl)aniline |
InChI |
InChI=1S/C30H38INO2/c1-3-5-7-9-23-33-29-19-15-27(16-20-29)32(26-13-11-25(31)12-14-26)28-17-21-30(22-18-28)34-24-10-8-6-4-2/h11-22H,3-10,23-24H2,1-2H3 |
Clave InChI |
KGMMBWUWALITLU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCOC1=CC=C(C=C1)N(C2=CC=C(C=C2)OCCCCCC)C3=CC=C(C=C3)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



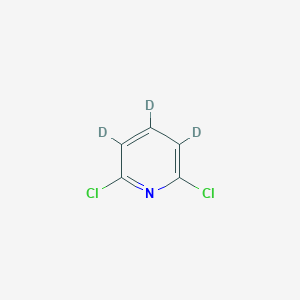
![1,3,7,9-tetratert-butyl-11-hydroxy-5H-benzo[d][1,3,2]benzodioxaphosphocine 11-oxide](/img/structure/B13449525.png)
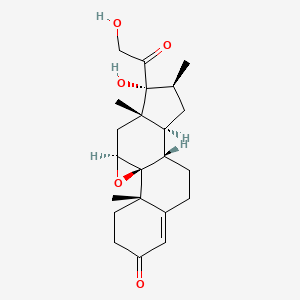
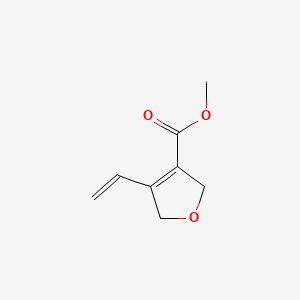
![(1R,3S,7S,8S,10S,12S,15Z,18R)-7-hydroxy-12-[(E,1S)-1-hydroxy-3-[(2S)-4-methyl-3,6-dihydro-2H-pyran-2-yl]prop-2-enyl]-3-methyl-5-methylidene-9,13,22-trioxatricyclo[16.3.1.08,10]docosa-15,19-dien-14-one](/img/structure/B13449545.png)
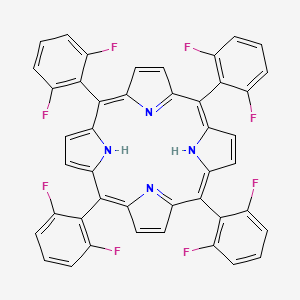
amino}pentanoic acid](/img/structure/B13449555.png)
![rac-(2R,5S)-1-[(tert-butoxy)carbonyl]-5-(ethoxycarbonyl)pyrrolidine-2-carboxylic acid](/img/structure/B13449569.png)


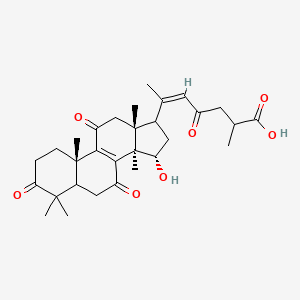
![[3-(1-aminoethyl)phenyl] 4-methylbenzenesulfonate](/img/structure/B13449614.png)

